Nardostachin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
114687-82-0 |
|---|---|
Molecular Formula |
C20H32O6 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
[(1S,4aS,6S,7R,7aS)-6-hydroxy-7-methyl-1-(3-methylbutanoyloxy)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-yl]methyl 3-methylbutanoate |
InChI |
InChI=1S/C20H32O6/c1-11(2)6-17(22)24-9-14-10-25-20(26-18(23)7-12(3)4)19-13(5)16(21)8-15(14)19/h10-13,15-16,19-21H,6-9H2,1-5H3/t13-,15+,16-,19+,20-/m0/s1 |
InChI Key |
XNBHVNRFMHXLMZ-ODLFONTESA-N |
SMILES |
CC1C(CC2C1C(OC=C2COC(=O)CC(C)C)OC(=O)CC(C)C)O |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1[C@@H](OC=C2COC(=O)CC(C)C)OC(=O)CC(C)C)O |
Canonical SMILES |
CC1C(CC2C1C(OC=C2COC(=O)CC(C)C)OC(=O)CC(C)C)O |
Other CAS No. |
114687-82-0 |
Synonyms |
nardostachin |
Origin of Product |
United States |
Pharmacological Investigations of Nardostachin
Research on Anti-inflammatory Effects of Nardostachin
The anti-inflammatory properties of this compound have been primarily explored through its impact on neuroinflammation. Research has demonstrated its capacity to mitigate the inflammatory response in various experimental models.
The anti-inflammatory activity of this compound has been assessed using established in vitro and in vivo models. In vitro studies have frequently utilized lipopolysaccharide (LPS)-stimulated BV2 microglial cells and primary microglial cells. nih.govnih.govwikipedia.orgciteab.com LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response in these immune cells of the central nervous system. In these cell line models, this compound has been shown to counteract the inflammatory effects triggered by LPS. nih.govnih.govwikipedia.orgciteab.com
While much of the detailed research has focused on these in vitro neuroinflammation models, the findings suggest a broader anti-inflammatory potential that warrants further investigation in other inflammatory contexts and in in vivo models. nih.govnih.gov
The anti-inflammatory effects of this compound are attributed to its ability to modulate several key cellular and molecular pathways that are critical in the inflammatory cascade.
This compound has been found to suppress the protein expression of Toll-like receptor 4 (TLR4) and its downstream adaptor protein, myeloid differentiation factor 88 (MyD88), in LPS-stimulated BV2 and primary microglial cells. nih.govnih.govwikipedia.orgciteab.com The TLR4/MyD88 signaling pathway is a crucial initiator of the innate immune response, and its activation by LPS leads to the production of various pro-inflammatory molecules. nih.govnih.gov By repressing the expression of TLR4 and MyD88, this compound effectively dampens the initial inflammatory signaling cascade. nih.govnih.govwikipedia.orgciteab.com
A key mechanism of this compound's anti-inflammatory action is its inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govnih.govwikipedia.orgciteab.com NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses. nih.govnih.gov In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB-α. nih.govhznu.edu.cn Upon stimulation by inflammatory signals like LPS, IκB-α is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. nih.govnih.gov Research has demonstrated that this compound inhibits the phosphorylation of IκB-α, thereby preventing the translocation of NF-κB into the nucleus in LPS-stimulated BV2 and primary microglial cells. nih.govnih.govwikipedia.orgciteab.comciteab.com This blockade of NF-κB activation is a central element of this compound's anti-inflammatory effects.
This compound has also been shown to regulate the mitogen-activated protein kinase (MAPK) pathways, which are involved in cellular responses to a variety of stimuli, including inflammation. nih.govnih.gov Specifically, this compound exhibits inhibitory effects on the phosphorylation of c-Jun N-terminal kinase (JNK) MAPK in LPS-stimulated microglial cells. nih.govnih.govwikipedia.orgciteab.com The JNK pathway, when activated by inflammatory stimuli, can contribute to the production of pro-inflammatory mediators. uni.lu By suppressing the phosphorylation of JNK, this compound further modulates the inflammatory response. nih.govnih.govwikipedia.orgciteab.com
The modulation of the aforementioned signaling pathways by this compound culminates in the suppression of a wide array of inflammatory mediators and cytokines. Studies have consistently shown that this compound inhibits the overproduction of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in LPS-stimulated microglial cells. nih.govnih.govwikipedia.orgciteab.comontosight.ai This is accompanied by a reduction in the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.govwikipedia.orgciteab.comontosight.ai
Furthermore, this compound has been demonstrated to decrease the production of several key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-12 (IL-12), and Tumor Necrosis Factor-α (TNF-α) in LPS-stimulated BV2 and primary microglial cells. nih.govnih.govwikipedia.orgciteab.comguidetopharmacology.org
Interactive Data Table: Effect of this compound on Inflammatory Mediators and Cytokines
| Inflammatory Mediator/Cytokine | Effect of this compound Treatment | Research Model |
| Nitric Oxide (NO) | Inhibition of overproduction | LPS-stimulated BV2 and primary microglial cells nih.govnih.govwikipedia.orgciteab.comontosight.ai |
| Prostaglandin E2 (PGE2) | Inhibition of overproduction | LPS-stimulated BV2 and primary microglial cells nih.govnih.govwikipedia.orgciteab.comontosight.ai |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition of expression | LPS-stimulated BV2 and primary microglial cells nih.govnih.govwikipedia.orgciteab.comontosight.ai |
| Cyclooxygenase-2 (COX-2) | Inhibition of expression | LPS-stimulated BV2 and primary microglial cells nih.govnih.govwikipedia.orgciteab.comontosight.ai |
| Interleukin-1β (IL-1β) | Inhibition of production | LPS-stimulated BV2 and primary microglial cells nih.govnih.govwikipedia.orgciteab.comguidetopharmacology.org |
| Interleukin-6 (IL-6) | Inhibition of production | LPS-stimulated BV2 and primary microglial cells nih.govnih.govwikipedia.orgciteab.comguidetopharmacology.org |
| Interleukin-12 (IL-12) | Inhibition of production | LPS-stimulated BV2 and primary microglial cells nih.govguidetopharmacology.org |
| Tumor Necrosis Factor-α (TNF-α) | Inhibition of production | LPS-stimulated BV2 and primary microglial cells nih.govnih.govwikipedia.orgciteab.comontosight.aiguidetopharmacology.org |
Cellular and Molecular Mechanisms of Anti-inflammatory Action
Regulation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., JNK MAPK)
Research on Neuroprotective and Neuromodulatory Properties of this compound
This compound, a sesquiterpenoid compound found in Nardostachys jatamansi, has been the subject of various pharmacological studies to explore its potential neuroprotective and neuromodulatory effects. nih.gov Research indicates that this compound may offer therapeutic benefits for a range of neurological and neuropsychiatric conditions.
Experimental Models for Neuroprotective Efficacy Assessment
The neuroprotective qualities of this compound have been assessed using a variety of experimental models that simulate the pathological conditions of human neurodegenerative diseases.
In the context of Parkinson's disease , rodent models induced by neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) and rotenone (B1679576) are commonly employed. nih.govnih.gov MPTP is known to cause damage to dopaminergic neurons, mirroring the pathological changes seen in Parkinson's disease patients. nih.gov Rotenone induces Parkinson's-like symptoms and pathology by inhibiting the mitochondrial respiratory chain complex I. nih.gov Another model utilizes cuprizone (B1210641) (CPZ) to induce demyelination and subsequent neurodegeneration, providing a platform to study potential protective effects. sci-arch.org In vitro, lipopolysaccharide (LPS)-induced neuroinflammation in BV-2 microglial cells is a widely used model to screen for anti-inflammatory and neuroprotective compounds. nih.govspandidos-publications.com
For investigating efficacy in Alzheimer's disease , the humanized Caenorhabditis elegans (C. elegans) pathological model is utilized. researchgate.net This model allows for the observation of compound effects on AD-like symptoms, such as worm paralysis. researchgate.net Additionally, a mouse model of Alzheimer's disease where cognitive deficits are induced by sleep deprivation has been used to evaluate the anti-amnesic properties of related compounds from Nardostachys jatamansi. researchgate.net The Tau-induced Drosophila model of Alzheimer's is another valuable tool, where the neuroprotective effects against tau protein-induced neurotoxicity can be examined. nih.gov
Cognitive impairment is often modeled using streptozotocin (B1681764) (STZ)-induced deficits in rats. nih.gov This model is characterized by oxidative stress and learning and memory impairments. nih.gov Scopolamine-induced memory impairment in mice is another established model for evaluating neuroprotective activity and improvement in cognitive function. rroij.com
To assess anticonvulsant properties, two primary models are used: the maximal electroshock (MES) seizure model and the pentylenetetrazole (PTZ)-induced seizure model in rats. nih.govijbcp.com The MES model is used to identify compounds that prevent seizure spread, while the PTZ model is effective in identifying those that raise the seizure threshold. nih.govijbcp.com
Investigation of Mechanisms in Neurodegeneration Models (e.g., Alzheimer's, Parkinson's)
Research into the mechanisms of this compound in neurodegeneration models has revealed multifaceted actions at the cellular and molecular levels.
In Parkinson's Disease Models:
Studies using rotenone-induced rat models of Parkinson's disease have shown that related compounds from Nardostachys jatamansi can inhibit the activation of nuclear factor-kappa B (NF-κB) and suppress the expression of neuroinflammatory mediators. nih.gov In an MPTP-induced mouse model, administration of nardosinone (B31660), a related compound, was found to alleviate motor and cognitive symptoms by upregulating the expression of the dopamine (B1211576) D2 receptor (DRD2). nih.gov Furthermore, in both in vitro LPS-induced microglial models and in vivo MPTP mouse models, nardosinone has been demonstrated to suppress the production of pro-inflammatory factors, inhibit glycolysis, and promote oxidative phosphorylation through the AKT/mTOR signaling pathway. nih.gov It also attenuates chemokine release from activated microglia, which in turn reduces T cell migration and infiltration in the brain. nih.gov This leads to the inhibition of microglial activation and mitigates the loss of tyrosine hydroxylase (TH)-positive dopaminergic neurons in the substantia nigra. nih.govnih.gov this compound itself has been shown to exert anti-neuroinflammatory effects by suppressing the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)-mediated NF-κB and JNK MAPK signaling pathways in LPS-stimulated microglial cells. spandidos-publications.com
In Alzheimer's Disease Models:
In a Drosophila model of Alzheimer's disease focusing on tauopathy, a related compound, jatamansinol, was found to reduce levels of the Tau protein. nih.gov This was associated with an increase in antioxidant enzyme activities, prevention of oxidative stress, and inhibition of cholinesterase activities. nih.gov While direct studies on this compound's mechanism in Alzheimer's models are emerging, research on related compounds from the same plant suggests a potential for multitargeted action against the disease. nih.gov
Studies on Cognitive Function Modulation
Investigations into this compound and related compounds from Nardostachys jatamansi have demonstrated their potential to modulate cognitive function.
In a study using a streptozotocin-induced model of cognitive impairment in rats, a combination treatment including an extract of Nardostachys jatamansi led to improved behavioral outcomes. nih.gov This was evidenced by enhanced performance in the passive avoidance test and the Morris water maze task. nih.gov The treatment also significantly reduced levels of thiobarbituric acid reactive substances (TBARS), a marker of oxidative stress, and increased the content of glutathione (B108866) and the activities of antioxidant enzymes such as glutathione peroxidase, glutathione-S-transferase, and catalase. nih.gov
Another study evaluated the neuroprotective activity of Nardostachys jatamansi in a scopolamine-induced memory impairment model in mice. rroij.com The results indicated that the plant extract significantly improved cognitive function and prevented the memory impairment caused by scopolamine. rroij.com In a Drosophila model of Alzheimer's disease, treatment with jatamansinol, a compound from the same plant, was shown to enhance learning and memory. nih.gov
Furthermore, research on a mouse model of Alzheimer's disease with cognitive deficits induced by sleep deprivation showed that a methanolic extract of Nardostachys jatamansi rhizome significantly improved learning and cognition parameters. researchgate.net These findings suggest that compounds within the plant, including potentially this compound, have a protective effect against memory loss and cognitive deficits. researchgate.net
| Experimental Model | Key Findings | Reference |
| Streptozotocin-induced cognitive impairment in rats | Improved performance in passive avoidance and Morris water maze tasks; reduced oxidative stress. | nih.gov |
| Scopolamine-induced memory impairment in mice | Significantly improved cognitive function and prevented memory impairment. | rroij.com |
| Tau-induced Alzheimer's disease model in Drosophila | Enhanced learning and memory. | nih.gov |
| Sleep-deprived Alzheimer's disease mouse model | Significant improvement in learning and cognition parameters. | researchgate.net |
Research on Anxiolytic and Antidepressant Actions
The anxiolytic and antidepressant potential of compounds from Nardostachys jatamansi, including this compound, has been explored in several preclinical studies.
Extracts of Nardostachys jatamansi have demonstrated significant anxiolytic effects in various mouse models, including the elevated plus maze, light-dark box test, and open field test. mdpi.comresearchgate.net These effects are believed to be mediated, at least in part, by the activation of the GABAergic receptor complex. mdpi.com
In terms of antidepressant activity, studies have shown that sesquiterpenoids from Nardostachys jatamansi may possess antidepressant properties by modulating the function of the serotonin (B10506) transporter. researchgate.net Methanolic extracts of the plant have been found to produce significant antidepressant-like effects in both the tail suspension test (TST) and forced swim test (FST) in mice, with efficacy comparable to the standard antidepressant drug imipramine. scholarsresearchlibrary.com These extracts also improved locomotor activity in sleep-deprived mice, suggesting a potential use in depression associated with sleep disturbances. scholarsresearchlibrary.com
The neuromodulatory effects of this compound and related compounds appear to be linked to their interaction with key neurotransmitter systems, particularly the GABAergic and monoaminergic systems.
GABAergic System Modulation:
The anxiolytic effects of Nardostachys jatamansi extracts are suggested to be mediated through the activation of the GABAergic system. mdpi.com Studies have shown that treatment with the extract leads to increased levels of the inhibitory neurotransmitter GABA in the brain. mdpi.comnih.gov The anxiolytic actions of the extract were antagonized by co-treatment with flumazenil, a GABA-benzodiazepine antagonist, and picrotoxin, a GABAA gated chloride channel blocker, further supporting the involvement of the GABAergic receptor complex. nih.gov This modulation of GABAergic transmission is a key mechanism underlying the sedative and tranquilizing properties attributed to the plant. mdpi.com
Monoamine Neurotransmitter Modulation:
Monoamines, including serotonin, dopamine, and norepinephrine, are crucial for regulating mood, cognition, and emotion. frontiersin.orgmhmedical.com Research indicates that compounds from Nardostachys jatamansi can modulate these systems. Sesquiterpenoids from the plant have been suggested to have antidepressant properties by modulating the function of the serotonin transporter. researchgate.net Studies have also shown that treatment with the plant's extract can lead to increased levels of brain monoamine neurotransmitters, which may contribute to its anxiolytic effects. mdpi.com The antidepressant-like effects observed in animal models are also likely linked to the modulation of these monoaminergic pathways. scholarsresearchlibrary.com
| Neurotransmitter System | Observed Effects of Nardostachys jatamansi Compounds | Potential Outcome | Reference |
| GABAergic | Activation of GABAergic receptor complex; Increased brain GABA levels. | Anxiolytic, Sedative | mdpi.comnih.gov |
| Monoaminergic | Modulation of serotonin transporter function; Increased brain monoamine levels. | Antidepressant, Anxiolytic | mdpi.comresearchgate.net |
Research on Anticonvulsant and Antiepileptic Activities
The anticonvulsant properties of Nardostachys jatamansi extracts, which contain this compound, have been evaluated in various experimental seizure models.
An ethanol (B145695) extract of the roots of Nardostachys jatamansi demonstrated a significant increase in the seizure threshold in the maximal electroshock (MES) seizure model in rats, as indicated by a decrease in the extension/flexion ratio. nih.gov This suggests an ability to prevent the spread of seizures. scielo.br However, in the same study, the extract was found to be ineffective against pentylenetetrazole (PTZ)-induced seizures, a model that is sensitive to drugs that enhance GABAergic neurotransmission. nih.gov
In contrast, another study using an ethanolic extract of the roots found significant anticonvulsant activity in the PTZ-induced seizure model in albino rats, with its efficacy being comparable to the standard drug sodium valproate. ijbcp.com The same study also reported significant anticonvulsant activity in the MES model. ijbcp.com The anticonvulsant activity in the PTZ model suggests a potential mechanism involving the enhancement of GABAergic neurotransmission, as PTZ is known to inhibit the activity of GABA at GABA-A receptors. ijbcp.comscielo.br It has been suggested that the anticonvulsant property may be mediated by an increase in the levels of gamma-aminobutyric acid (GABA). ijbcp.com
Furthermore, pretreatment with the Nardostachys jatamansi root extract was shown to significantly increase the protective index of the conventional antiepileptic drug phenytoin, indicating a potential synergistic action. nih.gov
Research on Analgesic Effects
Studies have investigated the potential for this compound to alleviate pain. The primary focus of this research has been on its anti-neuroinflammatory properties, which are closely linked to pain modulation.
Nociceptive pathways are neural circuits that transmit pain signals. The modulation of these pathways is a key strategy for analgesia. This compound has been shown to exert anti-neuroinflammatory effects by influencing specific signaling pathways involved in the body's inflammatory response.
Research has demonstrated that this compound can suppress the overproduction of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-induced microglial cells. nih.gov Microglial cells are the primary immune cells in the central nervous system and play a crucial role in neuroinflammation. This compound achieves this by inhibiting the production of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for synthesizing NO and PGE2, respectively. nih.gov
Furthermore, the compound has been found to reduce the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β), IL-6, IL-12, and tumor necrosis factor-α (TNF-α) in stimulated microglial cells. nih.gov The mechanism behind these effects involves the suppression of key inflammatory signaling pathways. This compound represses the protein expression of Toll-like receptor 4 (TLR4) and its downstream adapter protein, myeloid differentiation factor 88 (MyD88). nih.gov This leads to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway by preventing the phosphorylation of its inhibitor, IκB-α, and blocking the subsequent translocation of NF-κB into the nucleus. nih.gov Additionally, this compound inhibits the phosphorylation of the c-Jun N-terminal kinase (JNK) mitogen-activated protein kinase (MAPK), another critical pathway in the inflammatory process. nih.gov By downregulating these pathways, this compound modulates the neuroinflammatory response, which is a significant component of nociceptive signaling. nih.gov
Research on Anticancer and Cytotoxic Activities of this compound
This compound has demonstrated potential as an anticancer agent, with research focusing on its ability to kill cancer cells and inhibit tumor growth.
The antitumor potential of this compound has been evaluated using various experimental models. In vitro studies, which are conducted in a controlled laboratory setting outside of a living organism, have been crucial in the initial assessment of its cytotoxic activity. For instance, this compound has been specifically shown to induce apoptosis, a form of programmed cell death, in HL-60 human leukemia cells.
While much of the broader research has utilized extracts from the Nardostachys jatamansi plant, these studies provide a framework for the types of models used to test such compounds. In vitro cytotoxicity is often assessed against a panel of human cancer cell lines, which may include:
A-549: Lung carcinoma
MCF-7 & MDA-MB-231: Breast adenocarcinoma sinobiological.com
HCT-116: Colon carcinoma
THP-1: Leukemia herbapolonica.pl
In vivo models, which involve studies in living organisms, are used to confirm the effects observed in vitro. A common model is the murine (mouse) solid tumor model, such as the Sarcoma-180 tumor model, where the ability of a compound to inhibit tumor growth is measured over time. herbapolonica.pl
Research into the anticancer properties of this compound has identified two primary mechanisms: the induction of apoptosis and the arrest of the cell cycle.
Apoptosis is a natural and controlled process of cell death that is essential for eliminating damaged or cancerous cells. A primary mechanistic study revealed that this compound induces apoptosis through the mitochondria-dependent (or intrinsic) pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). nih.govresearchgate.net The balance between these proteins determines a cell's fate. medsci.org The intrinsic pathway is initiated when pro-apoptotic proteins cause the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c. nih.gov This event triggers a cascade of enzymes called caspases, including the initiator caspase-9 and the executioner caspase-3, which ultimately dismantle the cell. mdpi.com this compound's ability to inhibit the NF-κB signaling pathway may also contribute to its pro-apoptotic effects, as NF-κB is known to regulate genes that prevent apoptosis. researchgate.net
| Apoptosis-Related Research Findings for this compound |
| Primary Mechanism |
| Induces apoptosis via the mitochondria-dependent pathway. |
| Cell Line Specifics |
| Shown to induce apoptosis in HL-60 leukemia cells. |
| Associated Pathway Inhibition |
| Inhibits the NF-κB signaling pathway, which is involved in preventing apoptosis. researchgate.net |
The cell cycle is the series of events that take place in a cell leading to its division and duplication. Cancer is characterized by uncontrolled cell division, and forcing cancer cells to halt their cycle is a key therapeutic strategy. It has been demonstrated that this compound can induce cell cycle arrest at the G2/M phase in SW1900 pancreatic cancer cells.
The transition from the G2 phase to the M (mitosis) phase is a critical checkpoint controlled by a complex of proteins, primarily Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1). genecards.orgsinobiological.com Activation of the Cyclin B1/CDK1 complex is essential for a cell to enter mitosis. nih.govuniprot.org Cell cycle arrest at the G2/M checkpoint is often mediated by tumor suppressor proteins like p53 and its downstream target, p21. wikipedia.orgwaocp.org When DNA is damaged, p53 can be activated, leading to an increase in p21. sinobiological.comwikipedia.orgnih.gov The p21 protein is a potent inhibitor of cyclin-dependent kinases and can inhibit the Cyclin B1/CDK1 complex, thereby preventing the cell from progressing into mitosis and causing G2 arrest. nih.govwikipedia.orgembopress.orgoncotarget.com
| Cell Cycle Arrest Research Findings for this compound |
| Primary Mechanism |
| Induces cell cycle arrest at the G2/M phase. |
| Cell Line Specifics |
| Demonstrated in SW1900 pancreatic cancer cells. |
| Governing Proteins of G2/M Arrest |
| The G2/M transition is primarily controlled by the Cyclin B1/CDK1 complex. genecards.orgsinobiological.com |
| p53 and its target p21 are key regulators that can inhibit the Cyclin B1/CDK1 complex to enforce a G2 arrest. waocp.orgnih.govwikipedia.org |
Compound and Protein PubChem CIDs
Cellular and Molecular Mechanisms of Anticancer Action
Modulation of Oncogenic Signaling Pathways (e.g., ERK/STAT3, MET/PTEN/TGF-β)
This compound and related compounds from Nardostachys jatamansi have been investigated for their effects on signaling pathways implicated in cancer development and progression. Research has particularly focused on the Extracellular signal-regulated kinase (ERK)/Signal transducer and activator of transcription 3 (STAT3) and the MET/PTEN/TGF-β pathways.
Studies utilizing Nardostachys jatamansi root extract (NJRE) have demonstrated its potential to attenuate the proliferation of hepatocellular carcinoma (HCC). The mechanism behind this effect involves the inhibition of the ERK/STAT3 signaling pathway. nih.gov NJRE was found to reduce the activation of STAT3 by suppressing the expression of ERK, ultimately leading to a decrease in HCC cell proliferation. nih.gov This suggests that this compound, as a constituent of the extract, may contribute to these anti-cancer effects. The ERK pathway is a component of the mitogen-activated protein kinase (MAPK) cascade, which is frequently activated in cancer and leads to cell proliferation. mdpi.com STAT3, a transcription factor, is often constitutively activated in cancer cells and promotes the expression of genes involved in survival and proliferation. cusabio.com
Furthermore, a compound isolated from N. jatamansi, nardoguaianone L (G-6), has been shown to regulate the MET/PTEN/TGF-β pathway in pancreatic cancer cells. mdpi.com This pathway is significant in cell migration and motility. mdpi.com The study revealed that G-6 could inhibit colony formation and migration of SW1990 pancreatic cancer cells. mdpi.com The tumor suppressor PTEN is a negative regulator of the PI3K-Akt signaling pathway, which is crucial for cell growth and survival. nih.gov Loss of PTEN function is common in many cancers. nih.govbiorxiv.org Transforming growth factor-β (TGF-β) signaling can have dual roles in cancer, either suppressing tumors in early stages or promoting metastasis in later stages. frontiersin.org The interplay between MET, a receptor tyrosine kinase, PTEN, and TGF-β signaling is complex and critical in cancer progression. mdpi.com
Research on Antioxidant Activities of this compound
The antioxidant properties of this compound and extracts of Nardostachys jatamansi have been the subject of multiple in vitro and in vivo studies. These investigations aim to elucidate the free-radical scavenging capabilities and the mechanisms by which they enhance the body's own antioxidant defenses.
In Vitro and In Vivo Assays for Free Radical Scavenging
A variety of assays have been employed to evaluate the antioxidant potential of Nardostachys jatamansi extracts, which contain this compound. In vitro studies have demonstrated the potent free radical scavenging activity of hydroalcoholic extracts of the rhizomes. nih.gov These extracts have shown a high capacity to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), superoxide (B77818), and nitric oxide radicals. nih.gov
The antioxidant activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the extract required to scavenge 50% of the free radicals. For a methanol (B129727) extract of N. jatamansi root, the IC50 value for DPPH radical scavenging was reported to be 60.03 μg/mL. nih.gov Another study found an IC50 value of 222.22 ± 7.4 μg/mL for DPPH scavenging by an ethanolic extract. nih.gov The nitric oxide scavenging activity of a jatamansi extract was found to have an IC50 value of 81.99 μg/mL. nih.gov The antioxidant capacity has also been assessed using the ferric-reducing antioxidant power (FRAP) assay. nih.gov
Furthermore, the peroxidation inhibiting activity of N. jatamansi extract has been confirmed in a linoleic acid emulsion system, indicating its ability to protect lipids from oxidative damage. nih.govresearchgate.net
Mechanisms of Endogenous Antioxidant System Enhancement
Beyond direct free radical scavenging, research suggests that this compound and its parent extract can bolster the body's endogenous antioxidant defense systems. The antioxidant defense system includes enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase. nih.gov
One proposed mechanism for the antioxidant activity of Nardostachys chinensis extract is through the activation of the transcription factor FOXO3a. researchgate.net Activation of FOXO3a leads to the increased expression of its target genes, including manganese superoxide dismutase (MnSOD), which plays a key role in detoxifying reactive oxygen species (ROS). researchgate.net An increase in the protein level of MnSOD was observed following treatment with the extract, leading to a reduction in ROS levels. researchgate.net Antioxidants can function by either directly reacting with free radicals or by enhancing the expression and activity of intracellular antioxidant enzymes. researchgate.net
Other Investigated Biological Activities
Hepatoprotective Research
Extracts of Nardostachys jatamansi, containing this compound, have been investigated for their ability to protect the liver from damage. In traditional medicine, the plant has been used to treat liver-related ailments. researchgate.net
Scientific studies have provided evidence supporting these traditional uses. Pre-treatment of rats with a 50% ethanolic extract of N. jatamansi rhizomes was shown to significantly mitigate liver damage induced by the hepatotoxic chemical thioacetamide. researchgate.netnih.gov The protective effect was observed through the significant lowering of elevated serum levels of liver enzymes such as transaminases and alkaline phosphatase, which are markers of liver injury. researchgate.netnih.gov Similarly, an ethanolic rhizome extract of Nardostachys jatamansi demonstrated dose-dependent protection against alcohol-induced liver injury in rats, as evidenced by the prevention of increases in serum hepatic enzyme levels. jbino.com The hepatoprotective effects are thought to be linked to the antioxidant properties of the plant's constituents, including alkaloids and sesquiterpenes. jbino.comrroij.com
Cardioprotective and Antiarrhythmic Investigations
Research has also explored the potential of Nardostachys chinensis and its constituents in protecting the heart and regulating heart rhythm. nih.gov Cardiovascular diseases are a leading cause of death globally, and traditional medicines are being explored for novel therapeutic agents. nih.gov
A review of animal and cell-based studies indicated that Nardostachys chinensis has significant cardioprotective and antiarrhythmic effects. nih.gov The cardioprotective effects are attributed to its ability to inhibit myocardial apoptosis (cell death), inflammation, and oxidative stress. nih.gov The antiarrhythmic effects are primarily believed to result from the modulation of various ion channels in the heart, including potassium (Ik, Ik1, Ito), sodium (INa), and calcium (ICa-L) channels. nih.gov These channels are critical for maintaining the normal electrical activity of the heart.
Hypolipidemic Research
This compound is one of the active compounds in Nardostachys jatamansi associated with hypolipidemic activity. rroij.comrroij.com Studies have indicated that extracts of the plant, containing this compound, can lead to a reduction in serum cholesterol, triglycerides, and low-density lipoprotein (LDL) cholesterol, while concurrently increasing high-density lipoprotein (HDL) cholesterol. rroij.comrroij.com The proposed mechanism for this effect involves the inhibition of cholesterol and lipid absorption from the digestive tract and the stimulation of the liver's capacity to clear excess cholesterol from the bloodstream. rroij.com
In experimental models, the administration of Nardostachys jatamansi extract has demonstrated notable hypolipidemic effects. For instance, in rats with doxorubicin-induced myocardial injury, pretreatment with the extract prevented a significant rise in serum and cardiac lipids, including cholesterol, triglycerides, free fatty acids, and phospholipids. nih.gov This was accompanied by a reduction in LDL and very-low-density lipoprotein (VLDL) levels and an increase in HDL levels. nih.gov Another study investigating triton (B1239919) WR-1339-induced hyperlipidemia in rats also found that the plant extract exhibited hypolipidemic activity. researchgate.net
The following table summarizes the observed effects of Nardostachys jatamansi extract on lipid profiles in animal studies:
| Lipid Parameter | Observed Effect | Reference |
| Serum Cholesterol | Decreased | rroij.comrroij.comnih.gov |
| Triglycerides | Decreased | rroij.comrroij.comnih.gov |
| LDL Cholesterol | Decreased | rroij.comrroij.comnih.gov |
| VLDL Cholesterol | Decreased | nih.gov |
| HDL Cholesterol | Increased | rroij.comrroij.comnih.gov |
Antimicrobial and Antifungal Research
This compound, as a constituent of Nardostachys jatamansi, has been investigated for its antimicrobial and antifungal properties. ontosight.ai Ethanolic extracts of the plant's roots have shown broad-spectrum activity against a range of pathogenic bacteria and fungi. iaea.org
In one study, the ethanolic extract of Nardostachys jatamansi was effective against both multidrug-resistant (MDR) and American Type Culture Collection (ATCC) strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 2.77 to 5.82 mg/mL. researchgate.netresearchgate.net The extract demonstrated inhibitory effects on the growth of all tested bacterial species. researchgate.net
Similarly, the antifungal activity of the plant extract has been documented. A 70% ethanolic extract of N. jatamansi showed antifungal activity against various Candida species, including MDR strains. researchgate.net The MIC values for the tested fungal strains ranged from 2.77 to 12.24 mg/mL. researchgate.net Another study reported MICs between 0.5 and 1 mg/mL for the ethanolic root extract against all tested microorganisms. iaea.org
The antimicrobial activity has been observed against a variety of microorganisms, as detailed in the table below:
| Microorganism Type | Examples of Tested Species | Observed Effect | Reference |
| Gram-positive bacteria | Staphylococcus aureus, Streptococcus intermedius, Bacillus pumilus | Inhibition | iaea.org |
| Gram-negative bacteria | Escherichia coli, Salmonella typhi, Klebsiella pneumoniae | Inhibition | iaea.org |
| Fungi | Trichophyton rubrum, Aspergillus niger, Candida albicans | Inhibition | iaea.orgresearchgate.net |
Radioprotective Research
Research has indicated that Nardostachys jatamansi, which contains this compound, possesses significant radioprotective activity in animal studies. rroij.com These studies suggest a potential to mitigate oxidative stress, as well as cellular and DNA damage, resulting from radiation exposure. rroij.com
In a study involving mice exposed to electron beam radiation, treatment with an ethanol extract of Nardostachys jatamansi prior to irradiation led to a significant decrease in lipid peroxidation and a notable increase in reduced glutathione, total antioxidants, and the activity of antioxidant enzymes like glutathione peroxidase and catalase. nih.gov Furthermore, the extract treatment was associated with a reduction in the formation of micronuclei in bone marrow cells, suggesting a protective effect against radiation-induced genetic damage. nih.govresearchgate.net The radioprotective effects are thought to be linked to the extract's free radical scavenging capabilities and its ability to boost the endogenous antioxidant defense system. nih.govresearchgate.net
Antihyperglycemic Research
The potential of this compound-containing extracts of Nardostachys jatamansi in managing blood sugar levels has been a focus of scientific inquiry. rroij.comresearchgate.net Studies suggest that the plant's active compounds, including jatamansin and nardoside, are responsible for its anti-hyperglycemic effects through the regulation of glucose metabolism and insulin (B600854) sensitivity. rroij.com
In animal models of diabetes, the administration of Nardostachys jatamansi extract has shown promising results. In streptozotocin-induced diabetic rats, the extract significantly reduced blood glucose levels. rroij.com Similarly, in a type 2 diabetes mouse model, the extract improved glucose tolerance and lowered blood glucose. rroij.com One study demonstrated that the extract could protect against streptozotocin-induced diabetes by preserving pancreatic β-cell mass. nih.gov Further research in a diabetic mouse model indicated that the extract alleviates hyperglycemia by enhancing insulin sensitivity and inhibiting hepatic gluconeogenesis. nih.gov
The following table outlines the key findings from antihyperglycemic research on Nardostachys jatamansi extract:
| Research Model | Key Findings | Reference |
| Streptozotocin-induced diabetic rats | Significantly reduced blood glucose levels | rroij.com |
| Type 2 diabetic mice | Improved glucose tolerance and reduced blood glucose levels | rroij.com |
| Streptozotocin-induced diabetic mice | Protected against diabetes development and preserved β-cell mass | nih.gov |
| C57BL/KsJ-db/db mice (Type 2 diabetes model) | Alleviated hyperglycemia by improving insulin sensitivity and inhibiting hepatic gluconeogenesis | nih.gov |
Biosynthesis, Chemical Modification, and Structural Analogue Research of Nardostachin
Elucidation of Nardostachin Biosynthetic Pathways
The complex structure of this compound originates from intricate biosynthetic pathways within Nardostachys jatamansi. Understanding this natural synthesis is crucial for its sustainable production and potential biotechnological applications.
Identification of Key Genes and Enzymes in Sesquiterpene Synthesis
The biosynthesis of sesquiterpenoids like this compound begins with precursors from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways. frontiersin.org These pathways produce isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP), which are the universal building blocks for all terpenoids. frontiersin.orgnih.gov The condensation of these units forms farnesyl diphosphate (FPP), the direct precursor to sesquiterpenes. frontiersin.org
The conversion of FPP into the vast array of sesquiterpene skeletons is catalyzed by two key enzyme families: terpene synthases (TPS) and cytochrome P450 monooxygenases (CYPs). frontiersin.org In N. jatamansi, researchers have identified a significant number of genes encoding these enzymes. Transcriptome analysis has revealed dozens of candidate genes potentially involved in sesquiterpene synthesis. nih.gov Specifically, studies have identified 28 N. jatamansi terpene synthase genes (NjTPSs) and 43 cytochrome P450 genes (NjCYPs) that are likely involved in the biosynthesis of nardosinone-type sesquiterpenoids. frontiersin.orgnih.gov The expression of many of these genes is predominantly localized in the roots and rhizomes, correlating with the high accumulation of sesquiterpenoids in these tissues. frontiersin.orgnih.govnih.gov
| Enzyme Class | Gene Family | Number Identified in N. jatamansi | Putative Role |
| Terpene Synthase | NjTPS | 28 | Catalyzes the cyclization of FPP to form diverse sesquiterpene skeletons. frontiersin.orgnih.gov |
| Cytochrome P450 | NjCYP | 43 | Responsible for the oxidative modifications (e.g., hydroxylation, oxidation) of the sesquiterpene backbone, leading to the final complex structures. frontiersin.orgnih.gov |
Transcriptomic and Metabolomic Approaches to Biosynthesis
The integration of transcriptomics and metabolomics has been pivotal in unraveling the biosynthetic pathways of compounds in N. jatamansi. mdpi.com By combining high-throughput sequencing technologies like Single-Molecule Real-Time (SMRT) and RNA-seq with analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography (UPLC), scientists have been able to create a comprehensive picture of gene expression and metabolite accumulation. frontiersin.orgnih.govnih.gov
A full-length reference transcriptome for N. jatamansi has been generated, providing a foundational resource for gene discovery. frontiersin.org These studies have confirmed that the expression of biosynthetic genes is highly correlated with the accumulation of sesquiterpenoids in specific tissues. frontiersin.orgnih.gov For instance, non-volatile, nardosinone-type sesquiterpenoids, including nardosinone (B31660), kanshone C, and isonardosinone, are found almost exclusively in the roots and rhizomes, and the genes responsible for their synthesis are also most abundantly expressed in these parts of the plant. frontiersin.orgnih.gov This tissue-specific analysis provides strong evidence that the underground portions of the plant are the primary sites for the biosynthesis of these valuable compounds. frontiersin.org
Environmental and Physiological Modulation of Biosynthesis
The production of this compound and related sesquiterpenoids is not static but is dynamically influenced by a range of environmental and physiological factors. d-nb.infomdpi.com As an alpine plant, the growth and secondary metabolism of N. jatamansi are adapted to its specific high-altitude environment.
Environmental Factors:
Temperature: Studies on in vitro plants have shown that temperature affects the production of secondary metabolites. For example, the expression of secondary metabolite biosynthesis pathway genes was higher at 15°C compared to 25°C. nih.gov
Precipitation and Elevation: The distribution and health of N. jatamansi populations are critically affected by environmental variables. Research has identified that elevation, the mean temperature of the coldest quarter, and precipitation during the warmest quarter are key factors. Precipitation, in particular, plays a dominant role in influencing the plant's growth and, consequently, its metabolic output.
Physiological Factors:
Tissue Specificity: As established through metabolomic studies, the highest concentration and diversity of sesquiterpenoids are found in the roots and rhizomes of N. jatamansi. frontiersin.orgnih.gov
Developmental Stage: The expression of sesquiterpene synthesis-related genes varies across different developmental stages of the plant, including rejuvenation, budding, flowering, and fruiting. nih.gov
Elicitors: The application of plant stress hormones, such as methyl jasmonate (MeJA), has been shown to modulate the expression of biosynthetic genes. Following MeJA treatment, the expression of several NjTPS genes was significantly upregulated, leading to an increase in nardosinone content, which demonstrates a positive regulatory effect. nih.gov
Research on Chemical Synthesis and Derivatization of this compound
While the natural biosynthesis of this compound is complex, chemical synthesis offers an alternative route to produce the compound and its derivatives, enabling further pharmacological investigation and the development of novel therapeutic agents.
Strategies for Total Synthesis and Semi-synthesis
The total synthesis of complex natural products like this compound is a significant challenge in organic chemistry. While specific total synthesis of this compound is not widely documented in readily available literature, the synthesis of structurally related sesquiterpenoids from the same genus provides insight into the viable strategies. For instance, the total synthesis of (±)-nardoaristolone B, a nor-sesquiterpenoid from Nardostachys with an unusual fused ring system, has been accomplished. nih.gov This synthesis highlights methods like the Robinson annulation to efficiently create complex polycyclic systems. nih.gov The total synthesis of another related sesquiterpenoid, kanshone A, has also been reported. Such synthetic endeavors often require the development of novel chemical reactions and stereoselective strategies to construct the intricate carbon skeleton and control the stereochemistry of multiple chiral centers. scu.edu.cn These approaches provide a framework for the potential future total synthesis of this compound itself.
Design and Development of this compound Analogues and Derivatives
The design and synthesis of analogues and derivatives of natural products are common strategies in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties, or to simplify the molecular structure while retaining biological activity. ekb.egmdpi.com Research in this area for this compound-related compounds involves modifying the core structure to probe structure-activity relationships.
For example, the successful synthesis of nardoaristolone B was accompanied by the stereoselective synthesis of novel analogues, including some with an exo-cyclopropyl ring fusion. nih.gov This work also aimed to generate a library of compounds based on the core skeleton to explore their therapeutic potential. nih.gov The development of such analogues is crucial for identifying new lead compounds and understanding the molecular targets and mechanisms of action of this class of sesquiterpenoids.
Structure-Activity Relationship (SAR) Studies of this compound Scaffolds
The structure-activity relationship (SAR) of this compound and its analogues, particularly concerning their cytotoxic effects, has been the subject of several investigations. These studies aim to identify the key structural features responsible for their biological activity.
Research on various valepotriates has highlighted the importance of several structural motifs for cytotoxicity. Valepotriates of the diene type, such as valtrate (B1682818) and isovaltrate, generally exhibit higher cytotoxicity than their monoene counterparts like didrovaltrate. capes.gov.br This suggests that the degree of unsaturation in the iridoid core plays a significant role in their activity.
Furthermore, the presence of an epoxy group is considered crucial for the cytotoxic activity of valepotriates. rsc.orgrsc.org Studies comparing compounds with and without this functional group have demonstrated its importance. rsc.orgrsc.org The nature and length of the aliphatic side chains attached to the iridoid skeleton also significantly influence cytotoxicity. For instance, a (5-methylhexanoyl)oxy group at the C-7 position has been identified as being favorable for anticancer activity, suggesting that the lipophilicity of the side chain is a key determinant. rsc.orgrsc.org
In a study evaluating various terpenoids from Nardostachys jatamansi, this compound, along with other compounds like 1-hydroxylaristolone, 1(10)-aristolane-9β-ol, and epoxynardosinone, displayed significant cytotoxic activity against various human pancreatic cancer cell lines. nih.govresearchgate.net For example, epoxynardosinone showed an IC₅₀ value of 2.60 ± 1.85 μM against CAPAN-2 cell lines. nih.govresearchgate.net this compound itself, along with a range of other terpenoids, demonstrated remarkable cytotoxicity against SW1990 cell lines with IC₅₀ values ranging from 0.07 ± 0.05 to 4.82 ± 6.96 μM. nih.govresearchgate.net Another study on chlorinated valepotriates from Valeriana jatamansi also reported moderate cytotoxicity against several cancer cell lines, with IC₅₀ values in the micromolar range. nih.gov
The decomposition products of valepotriates, such as baldrinal (B101756) and homobaldrinal, were found to be significantly less toxic than their parent compounds, further emphasizing the importance of the intact valepotriate structure for cytotoxicity. capes.gov.br However, isovaltral, another degradation product, showed higher cytotoxicity than its parent compound, isovaltrate, indicating a complex SAR. capes.gov.br
| Compound | Cancer Cell Line | IC₅₀ (μM) |
|---|---|---|
| This compound and other terpenoids | SW1990 | 0.07 ± 0.05 to 4.82 ± 6.96 |
| Epoxynardosinone | CAPAN-2 | 2.60 ± 1.85 |
| 1-Hydroxylaristolone | CFPAC-1 | 1.12 ± 1.19 |
| Chlorovaltrates and related compounds | A549, PC-3M, HCT-8, Bel 7402 | 0.89-9.76 |
| Valtrate, isovaltrate, acevaltrate (B151094) (Diene type) | GLC₄, COLO 320 | 1-6 |
| Didrovaltrate, isovaleroxyhydroxydidrovaltrate (Monoene type) | GLC₄, COLO 320 | 2 to 3-fold less toxic than diene type |
Advanced Analytical Methodologies in Nardostachin Research
Methodologies for Isolation and Purification of Nardostachin
The initial step in studying this compound involves its extraction and purification from the rhizomes of Nardostachys jatamansi. impactfactor.org Various methods are employed to achieve a high yield and purity of the compound.
Common extraction techniques include Soxhlet extraction, maceration, and percolation. impactfactor.orgresearchgate.net The choice of solvent is critical, with ethanol (B145695), methanol (B129727), and hexane (B92381) being frequently utilized. researchgate.netspandidos-publications.com For instance, a 20% aqueous ethanol extract has been used effectively. researchgate.net The maceration process often involves grinding the plant material to increase the surface area, followed by soaking in a selected solvent for a period ranging from hours to weeks. impactfactor.org
Following extraction, the crude extract, which contains a mixture of phytochemicals, undergoes purification. impactfactor.org Column chromatography is a primary method for the separation of this compound from other components. impactfactor.org This technique separates compounds based on their differential affinities for the stationary phase within the column. impactfactor.org For further refinement, High-Performance Liquid Chromatography (HPLC), particularly semi-preparative reversed-phase HPLC, is employed. spandidos-publications.com One documented method involved using a gradient of 35–100% acetonitrile (B52724) in water over 50 minutes to yield pure this compound. spandidos-publications.com
Table 1: Common Extraction and Purification Techniques for this compound | Technique | Description | Purpose | | --- | --- | --- | | Extraction | | Maceration | Soaking plant material in a solvent. impactfactor.org | Initial extraction of a broad range of compounds. impactfactor.org | | Soxhlet Extraction | Continuous extraction with a cycling solvent. impactfactor.org | Efficient extraction of compounds. impactfactor.org | | Percolation | Passing a solvent through the plant material. impactfactor.org | Extraction of soluble constituents. impactfactor.org | | Purification | | Column Chromatography | Separation based on differential adsorption. impactfactor.org | Initial separation of the crude extract. impactfactor.org | | High-Performance Liquid Chromatography (HPLC) | High-resolution separation under pressure. spandidos-publications.com | Final purification to obtain high-purity this compound. spandidos-publications.com |
Spectroscopic and Spectrometric Techniques for Structural Elucidation
Once isolated, the precise chemical structure of this compound is determined using a combination of spectroscopic and spectrometric methods. egyankosh.ac.inarcjournals.org These techniques provide detailed information about the molecular formula, connectivity of atoms, and stereochemistry of the compound. egyankosh.ac.in
Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and formula of this compound. spandidos-publications.com High-Resolution ESI-MS (HRESI-MS) provides highly accurate mass measurements, further confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR and 13C-NMR spectroscopy are indispensable for elucidating the carbon-hydrogen framework of the molecule. spandidos-publications.comjchps.com The chemical shifts (δ), coupling constants (J), and signal multiplicities provide detailed information about the arrangement of atoms and their chemical environments. jchps.com
Infrared (IR) Spectroscopy : IR spectroscopy helps to identify the functional groups present in the this compound molecule by detecting the absorption of specific frequencies of infrared light. arcjournals.org
UV-Visible Spectroscopy : This technique provides information about the electronic transitions within the molecule and can help identify chromophoric groups. impactfactor.org
The collective data from these techniques allows for the unambiguous confirmation of the structure of this compound. spandidos-publications.com
Chromatographic Profiling and Quantification Methods
To determine the concentration of this compound in plant extracts or biological samples, highly sensitive and specific chromatographic methods are utilized.
High-Performance Liquid Chromatography (HPLC) : HPLC coupled with a Diode-Array Detector (DAD) or a UV detector is a common method for the quantification of this compound. mdpi.com This technique allows for the separation of this compound from other compounds and its quantification based on the peak area in the chromatogram. HPLC profiling of N. jatamansi extracts has revealed the presence of this compound alongside other compounds like narchinol-type sesquiterpenes and pinoresinol-type lignans. researchgate.net
Ultra-High-Performance Liquid Chromatography (UHPLC) : UHPLC offers faster analysis times and higher resolution compared to traditional HPLC. mdpi.com When coupled with mass spectrometry, it becomes a powerful tool for both quantification and metabolite identification. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS can also be used for the analysis of volatile and semi-volatile compounds in N. jatamansi extracts, including some sesquiterpenes. nih.gov
These methods are essential for quality control of herbal products and for pharmacokinetic studies. semanticscholar.orgphcogj.com
In Vitro and In Vivo Bioanalytical Methodologies for this compound and Metabolites
Understanding the metabolic fate of this compound in biological systems is crucial for evaluating its activity. Bioanalytical methods are employed to measure the concentration of the parent compound and its metabolites in biological matrices such as plasma, urine, and tissues. wjpmr.com
In Vitro Studies : In vitro metabolic studies often use liver microsomes (from human, rat, or other species) or S9 fractions to identify the metabolic pathways of this compound. nih.gov These experiments help to predict the in vivo metabolism and identify the enzymes responsible for biotransformation. nih.gov
In Vivo Studies : In vivo studies involve the administration of this compound to animal models, followed by the collection and analysis of biological samples. mdpi.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for these analyses due to its high sensitivity, specificity, and ability to quantify low levels of the drug and its metabolites. nih.govchromatographyonline.com For example, a study on nardosinone (B31660), a related sesquiterpene, used UHPLC-Q-TOF-MS to identify numerous metabolites in mouse urine, plasma, and feces. mdpi.com These studies revealed metabolic reactions such as hydroxylation, glucuronidation, and sulfation. mdpi.com
The data from these bioanalytical studies are fundamental to understanding the pharmacokinetics of this compound. wjpmr.comppd.com
Standardization and Quality Control Methodologies for Nardostachys Plant Materials in Research
Consistent and reproducible research on this compound requires the use of standardized plant material. semanticscholar.org The quality and phytochemical profile of Nardostachys jatamansi can vary depending on factors such as geographical origin, harvesting time, and storage conditions. mdpi.com Therefore, robust quality control methods are essential.
Standardization protocols for N. jatamansi rhizomes typically include:
Macroscopic and Microscopic Examination : This involves the visual inspection of the plant material and microscopic analysis of its anatomical features to ensure correct identification and rule out adulterants. nih.govresearchgate.net
Physicochemical Parameters : These tests include the determination of ash values (total ash, acid-insoluble ash), extractive values (water-soluble, alcohol-soluble), moisture content, and volatile oil content. nih.govphcogj.com These parameters help to assess the purity and quality of the raw material. phcogj.com
Phytochemical Screening : Preliminary screening for the presence of different classes of compounds like alkaloids, flavonoids, terpenoids, and saponins (B1172615) is performed using chemical tests. researchgate.net
Chromatographic Fingerprinting : Techniques like HPLC and High-Performance Thin-Layer Chromatography (HPTLC) are used to create a characteristic chemical fingerprint of the plant extract. nih.govphcogj.com This fingerprint can be used to identify the plant material and quantify key marker compounds like this compound, ensuring batch-to-batch consistency. phcogj.com An HPLC profile of N. jatamansi can show numerous peaks, with specific peaks corresponding to major constituents. semanticscholar.org
These standardization measures are crucial for ensuring the reliability and validity of research findings related to this compound and N. jatamansi. nih.gov
Interdisciplinary Research Perspectives and Future Directions
Application of Omics Technologies in Nardostachin Research
The advent of "omics" technologies, which allow for the large-scale study of biological molecules, offers a powerful lens through which to investigate this compound. These high-throughput methods can provide a holistic understanding of the compound's biosynthesis and its effects at the molecular level.
Transcriptomics , the study of the complete set of RNA transcripts, has been instrumental in identifying the genes responsible for the synthesis of sesquiterpenoids in N. jatamansi. By analyzing the transcriptomes of different plant tissues, researchers can pinpoint the genes that are highly expressed in the roots and rhizomes, where this compound and related compounds are most abundant. mdpi.comfrontiersin.org This knowledge is the first step toward elucidating the complete biosynthetic pathway of this compound. For instance, studies have identified numerous candidate genes, such as those encoding for terpene synthases (TPS) and cytochrome P450 monooxygenases (CYPs), which are likely involved in the intricate enzymatic steps that produce the this compound skeleton. mdpi.com Future transcriptomic studies could focus on the effects of this compound treatment on cellular gene expression in various disease models, providing insights into its mechanisms of action.
Metabolomics , the comprehensive analysis of all metabolites within a biological system, provides a direct snapshot of the biochemical changes induced by this compound. Metabolomic profiling of N. jatamansi has revealed the complex array of secondary metabolites present in the plant, including various sesquiterpenoids. frontiersin.orgnih.gov When applied to this compound research, metabolomics can be used to understand how the compound alters metabolic pathways in target cells or organisms. For example, in a study of a neurological disorder, metabolomic analysis of biofluids from a this compound-treated animal model could reveal key changes in neurotransmitter or lipid metabolism, offering clues to its therapeutic effects.
Proteomics , the large-scale study of proteins, can further unravel the molecular targets of this compound. By comparing the proteome of cells before and after this compound treatment, scientists can identify proteins whose expression levels or post-translational modifications are altered. This can help to pinpoint the specific enzymes, receptors, or signaling proteins that interact with this compound, thereby clarifying its pharmacological action. While specific proteomic studies on this compound are still emerging, this approach holds immense promise for validating its therapeutic targets.
The integration of these omics technologies provides a powerful, systems-biology approach to understanding this compound. By combining transcriptomic, metabolomic, and proteomic data, researchers can construct detailed models of the biosynthetic pathway of this compound and its complex interactions within a biological system.
Synergistic Effects of this compound within Complex Botanical Extracts
The traditional use of Nardostachys jatamansi often involves the whole extract, suggesting that the therapeutic efficacy may arise from the synergistic interactions of its various chemical constituents. This compound, as a key active compound, likely plays a central role in these synergistic effects.
Research has shown that the essential oil of N. jatamansi, which contains this compound, exhibits enhanced antimicrobial activity when combined with conventional antibiotics. fao.org This suggests that this compound and other components of the oil may act to weaken bacterial defenses, making them more susceptible to the effects of antibiotics. fao.org For instance, the minimum inhibitory concentrations (MICs) of antibiotics like amoxicillin (B794) and erythromycin (B1671065) were significantly reduced when used in combination with the essential oil. fao.org This points to a promising strategy for combating antibiotic-resistant bacteria.
Furthermore, there is a growing interest in exploring the synergistic potential of this compound with other well-known natural compounds. For example, curcumin, the active compound in turmeric, and berberine, found in several plants, are known for their multi-targeting therapeutic properties. nih.govnih.govmdpi.com Investigating combinations of this compound with these compounds could reveal enhanced efficacy in treating complex conditions like neuroinflammation or metabolic disorders. While direct studies on the synergistic effects of isolated this compound with these specific compounds are still needed, the concept is supported by the broader understanding of polypharmacology in herbal medicine.
In silico docking studies have also suggested that marker compounds from N. jatamansi rhizome extract, including this compound and nardosinone (B31660), can have synergistic and multi-targeted interactions with key proteins involved in cancer pathways. This provides a computational basis for the observed anti-tumorous potential of the extract and highlights the importance of the interplay between its various components.
Conservation Biology and Sustainable Sourcing in this compound Research
The increasing demand for Nardostachys jatamansi for its medicinal properties, including its this compound content, has led to overharvesting and has placed the species in a critically endangered category. This presents a significant ethical and practical challenge for researchers and the herbal industry.
The conservation of N. jatamansi is paramount. The plant grows in specific alpine and sub-alpine regions of the Himalayas, and its wild populations are under severe threat from habitat degradation and unsustainable collection practices. amegroups.cn Research in conservation biology is crucial to understand the population dynamics, reproductive biology, and ecological requirements of this species to develop effective conservation strategies.
Sustainable sourcing of this compound is a critical area of research. One promising approach is the development of cultivation protocols. Studies have explored the feasibility of cultivating N. jatamansi at different altitudes, which could provide a renewable source of the plant material and reduce the pressure on wild populations. frontiersin.org Research into optimal growing conditions, including soil type and manuring, is ongoing. mdpi.comdntb.gov.ua
Another avenue for sustainable production is through plant biotechnology. In vitro propagation techniques, such as micropropagation, offer a method for the rapid multiplication of N. jatamansi under controlled laboratory conditions. arccjournals.comcabidigitallibrary.orgresearchgate.netsharadpauri.org This can produce a consistent and high-quality source of plant material for this compound extraction. Furthermore, research into plant cell and tissue cultures is exploring ways to enhance the production of this compound and other secondary metabolites through strategies like elicitation, which involves using specific molecules to trigger a defense response in the plant cells, thereby boosting the synthesis of desired compounds. nih.govnih.govirispublishers.com
Challenges and Opportunities in this compound Research
The path forward for this compound research is not without its obstacles, but it is also ripe with opportunities for innovation and discovery.
Challenges:
Botanical Authentication: A significant challenge in the research of N. jatamansi has been the confusion with other species, particularly Valeriana jatamansi, due to shared vernacular names. This can lead to the use of incorrect plant material in studies, resulting in inconsistent and unreliable findings. The development of robust molecular and chemical markers for accurate plant authentication is crucial.
Endangered Status: The critically endangered status of N. jatamansi restricts the availability of plant material for research and development, underscoring the urgency of successful cultivation and biotechnological production methods.
Need for Rigorous Studies: While many traditional uses of N. jatamansi are documented, there is a need for more rigorous, scientifically controlled studies to validate the therapeutic effects of this compound and to understand its mechanisms of action in greater detail.
Opportunities:
Elucidation of Biosynthetic Pathways: The complete elucidation of the this compound biosynthetic pathway using omics technologies and chemoproteomics presents a major opportunity. frontiersin.orgnih.gov This knowledge can be leveraged for metabolic engineering to produce this compound in microbial or plant-based systems, ensuring a sustainable and scalable supply.
Exploration of Full Therapeutic Potential: While research has focused on its neuroprotective effects, the full spectrum of this compound's therapeutic potential remains to be explored. Investigating its activity in other areas, such as metabolic diseases, cancer, and inflammatory conditions, could lead to new therapeutic applications.
Development of Novel Drug Combinations: The synergistic potential of this compound with other natural compounds and conventional drugs is a promising area of research. researchgate.net Such combinations could lead to more effective treatments with potentially fewer side effects.
Action Research for Sustainable Practices: Implementing action research methodologies can help bridge the gap between scientific findings and practical application in conservation and sustainable sourcing. irispublishers.comresearchgate.net This involves working directly with local communities in the Himalayan region to develop and implement sustainable harvesting and cultivation practices that are both ecologically sound and economically beneficial.
Q & A
Q. What standardized methods are recommended for isolating and purifying Nardostachin from Nardostachys jatamansi?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC for purification. Validate purity using NMR, mass spectrometry, and HPLC-UV . For reproducibility, document solvent ratios, temperature, and column parameters (e.g., silica gel grade, mobile phase gradient) as per guidelines in Beilstein Journal of Organic Chemistry .
Q. How can researchers design initial in vitro assays to screen this compound’s anti-inflammatory activity?
- Methodological Answer : Use LPS-induced BV2 or primary microglial cells to model neuroinflammation. Measure pro-inflammatory markers (e.g., iNOS, COX-2) via Western blotting or ELISA. Include β-actin as a loading control and triplicate experiments to ensure statistical significance. Reference concentration ranges (e.g., 1–4 μM this compound) from validated studies .
Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound?
- Methodological Answer : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare multiple concentrations. Use software like GraphPad Prism to calculate IC50 values for inhibitory effects on inflammatory markers. Ensure error bars represent standard deviation from ≥3 independent experiments .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy of this compound?
- Methodological Answer : Address bioavailability discrepancies by testing pharmacokinetic parameters (e.g., plasma half-life, blood-brain barrier penetration) in animal models. Use LC-MS/MS to quantify this compound levels in target tissues. Compare results with in vitro data to identify metabolic or delivery limitations .
Q. What experimental strategies validate this compound’s mechanism of action via TLR4/MyD88/NF-κB pathways?
- Methodological Answer :
- Knockdown models : Use siRNA or CRISPR-Cas9 to silence TLR4/MyD88 in microglial cells. Assess NF-κB nuclear translocation via immunofluorescence.
- Pharmacological inhibitors : Co-treat cells with this compound and pathway-specific inhibitors (e.g., BAY11-7082 for NF-κB) to confirm additive/synergistic effects .
- Data validation : Replicate findings in primary cells and animal models (e.g., LPS-challenged mice) .
Q. How should researchers optimize this compound’s therapeutic window to balance efficacy and cytotoxicity?
- Methodological Answer :
- Dose-response curves : Test concentrations from 0.1–10 μM in viability assays (MTT/XTT).
- Selectivity index : Calculate IC50 (anti-inflammatory) vs. CC50 (cytotoxicity). Aim for SI >10.
- Table :
| Concentration (μM) | % Inhibition of iNOS | Cell Viability (%) |
|---|---|---|
| 1.0 | 35 ± 4 | 95 ± 3 |
| 2.0 | 58 ± 5 | 88 ± 4 |
| 4.0 | 82 ± 6 | 75 ± 5 |
| Data adapted from LPS-stimulated BV2 cells . |
Q. What methodologies address batch-to-batch variability in this compound sourcing for reproducibility?
- Methodological Answer : Standardize raw material procurement (e.g., same geographic origin of Nardostachys jatamansi). Implement QC protocols:
- Chemical profiling : HPLC fingerprinting to compare batches.
- Bioactivity assays : Test each batch in a standardized LPS-induced inflammation model .
Data Interpretation and Reporting
Q. How should researchers present conflicting data on this compound’s dual pro-/anti-inflammatory roles?
- Methodological Answer : Contextualize results by evaluating experimental conditions (e.g., cell type, LPS concentration, exposure duration). Use meta-analysis tools to compare datasets across studies. Highlight concentration-dependent effects and potential off-target interactions .
Q. What criteria ensure rigorous peer review of this compound studies?
- Methodological Answer :
- Transparency : Disclose full experimental protocols, including negative controls and raw data in supplementary files.
- Reproducibility : Follow ARRIVE guidelines for animal studies and MIAME standards for microarray data.
- Conflict resolution : Address reviewer concerns with additional experiments (e.g., dose-validation in alternate models) .
Future Directions
Q. What gaps exist in understanding this compound’s synergistic effects with other phytochemicals?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
